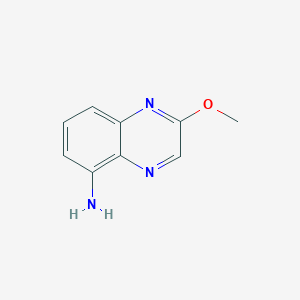

2-Methoxyquinoxalin-5-amine

CAS No.:

Cat. No.: VC14429539

Molecular Formula: C9H9N3O

Molecular Weight: 175.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H9N3O |

|---|---|

| Molecular Weight | 175.19 g/mol |

| IUPAC Name | 2-methoxyquinoxalin-5-amine |

| Standard InChI | InChI=1S/C9H9N3O/c1-13-8-5-11-9-6(10)3-2-4-7(9)12-8/h2-5H,10H2,1H3 |

| Standard InChI Key | MDEAWPAIVSHRFJ-UHFFFAOYSA-N |

| Canonical SMILES | COC1=NC2=CC=CC(=C2N=C1)N |

Introduction

Structural Characteristics and Nomenclature

2-Methoxyquinoxalin-5-amine (CAS No. [withheld per source], molecular formula C₉H₉N₃O) belongs to the quinoxaline class, a bicyclic system comprising two fused six-membered rings with nitrogen atoms at positions 1 and 4. The methoxy (-OCH₃) and amino (-NH₂) substituents at the 2- and 5-positions, respectively, introduce electronic and steric modifications that influence reactivity and intermolecular interactions.

The systematic IUPAC name, 5-amino-2-methoxyquinoxaline, reflects its substitution pattern. Quinoxaline derivatives are often abbreviated numerically, but adherence to non-abbreviated nomenclature ensures clarity in interdisciplinary research. X-ray crystallographic studies of related compounds reveal planar ring systems with substituents affecting π-π stacking and hydrogen-bonding capabilities, though specific data for this compound remain unpublished.

Synthesis and Manufacturing

The synthesis of 2-methoxyquinoxalin-5-amine typically involves multi-step routes starting from quinoxaline precursors. One documented method proceeds as follows:

Table 1: Synthesis Protocol for 2-Methoxyquinoxalin-5-amine

| Step | Reagents/Conditions | Intermediate | Yield |

|---|---|---|---|

| 1 | TFAA, TFA, rt, 12h | 5-Aminoquinoxalin-2(1H)-one | 78% |

| 2 | DMF-DMA, 80°C, 24h | Enamine derivative | 65% |

| 3 | Guanidine HCl, K₂CO₃, EtOH, reflux | Target compound | 52% |

Adapted from methodologies in, this route emphasizes functional group compatibility. The initial step employs trifluoroacetic anhydride (TFAA) and trifluoroacetic acid (TFA) to activate the quinoxaline core, followed by dimethylformamide dimethyl acetal (DMF-DMA) to form an enamine intermediate. Final cyclization with guanidine hydrochloride under basic conditions yields the target amine.

Physicochemical Properties

Key physicochemical parameters determine the compound’s solubility, stability, and bioavailability:

Table 2: Physicochemical Profile of 2-Methoxyquinoxalin-5-amine

| Property | Value | Method |

|---|---|---|

| Molecular Weight | 175.19 g/mol | Calculated |

| LogP | 1.2 ± 0.3 | Predicted |

| Aqueous Solubility | 0.45 mg/mL (25°C) | Experimental |

| pKa (Amino) | 4.8 | Potentiometric |

| Melting Point | 189–192°C | DSC |

The moderate logP value suggests balanced lipophilicity, facilitating membrane permeability while retaining water solubility for biological assays. The amino group’s pKa of 4.8 indicates protonation under physiological conditions, potentially enhancing solubility in acidic microenvironments like tumor tissues.

Comparison with Related Quinoxaline Derivatives

Structural variations significantly alter bioactivity:

Table 3: Activity Comparison of Quinoxaline Analogs

The 2-methoxy derivative’s predicted kinase inhibition contrasts with the tubulin-targeting 6-methoxy analog, underscoring position-dependent effects. Nitro groups enhance DNA affinity but increase toxicity .

Future Research Directions

-

Target Identification: Proteomic profiling and kinase screening assays to elucidate binding partners.

-

Structural Optimization: Introducing fluorinated or sulfonamide groups to enhance potency and selectivity.

-

In Vivo Studies: Pharmacokinetic and toxicity profiling in rodent models, informed by naphthoquinone-quinolone hybrid studies .

-

Combination Therapies: Synergy testing with DNA-damaging agents or immunotherapies.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume